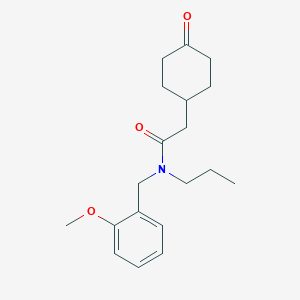![molecular formula C15H20ClN3O3 B3920015 N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 6215-82-3](/img/structure/B3920015.png)
N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
概要
説明
N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that features a chlorobenzyl group, a morpholine ring, and an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an amine to form the chlorobenzyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Ethanediamide Backbone: Finally, the compound is reacted with ethylenediamine to form the ethanediamide backbone.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration as a precursor in the development of pharmaceutical compounds.
Industry: Use in the production of specialty chemicals or as a reagent in industrial processes.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(4-chlorobenzyl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(4-chlorobenzyl)-N’-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-13-3-1-12(2-4-13)11-18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBAFVJGBDIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390091 | |
| Record name | STK168782 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6215-82-3 | |
| Record name | STK168782 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B3919935.png)
![N-[2-(dimethylamino)ethyl]-1-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-indole-3-carboxamide](/img/structure/B3919943.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3919951.png)

![4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3919957.png)
![(5E)-5-[[2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3919963.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3919964.png)

![3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3919971.png)
![1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone](/img/structure/B3919993.png)

![(5E)-5-[[3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3920006.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B3920026.png)

